molecular formula C6H5FN4 B12282310 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine

6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine

Katalognummer: B12282310
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: MPXMUIXPDFPVIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole and a pyrimidine ring, with a fluorine atom attached to the pyrazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study.

Vorbereitungsmethoden

The synthesis of 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by fluorination and amination steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a fluorescent probe for imaging biological processes due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine can be compared with other similar compounds such as:

    Pyrazolo[1,5-a]pyrimidine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloropyrazolo[1,5-a]pyrimidin-5-amine: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.

    6-Bromopyrazolo[1,5-a]pyrimidin-5-amine: Similar to the chlorinated derivative but with a bromine atom, leading to variations in its chemical behavior.

Eigenschaften

Molekularformel

C6H5FN4

Molekulargewicht

152.13 g/mol

IUPAC-Name

6-fluoropyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C6H5FN4/c7-4-3-11-5(1-2-9-11)10-6(4)8/h1-3H,(H2,8,10)

InChI-Schlüssel

MPXMUIXPDFPVIK-UHFFFAOYSA-N

Kanonische SMILES

C1=C2N=C(C(=CN2N=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.